molecular formula C8H5BrF2N2 B2933599 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 2248325-59-7

3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2933599
CAS No.: 2248325-59-7
M. Wt: 247.043
InChI Key: TYMJMDTUONALHS-UHFFFAOYSA-N
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Description

3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Properties

IUPAC Name

3-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-7-6(8(10)11)12-5-3-1-2-4-13(5)7/h1-4,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYMJMDTUONALHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of α-bromoketones with 2-aminopyridine in the presence of tert-butyl hydroperoxide (TBHP) in ethyl acetate. This method does not require a base and is efficient in producing the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

    Cyclization: It can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the existing functional groups on the molecule .

Scientific Research Applications

3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets in biological systems. The bromine and difluoromethyl groups enhance its binding affinity to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)imidazo[1,2-a]pyridine
  • 3-Bromoimidazo[1,2-a]pyridine
  • 2-(2-Pyridyl)imidazo[1,2-a]pyridine

Uniqueness

3-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and difluoromethyl groups.

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